1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Description
1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C19H24N2O5S and its molecular weight is 392.47. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Conformation
Research on compounds with a similar structure to "1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" often focuses on their structural analysis. For example, Yang et al. (2008) detailed the conformational analysis of a related compound, highlighting the chair conformation of the fused piperidine ring and the envelope conformation of the pyrrolidine ring, which are essential for understanding the compound's chemical behavior and reactivity (Li-min Yang et al., 2008).
Synthetic Applications and Methodologies
Several studies have been conducted on synthesizing similar structures and exploring their potential applications. For instance, Rumbo et al. (1996) discussed synthesizing highly functionalized azabicyclo[3.2.1]octane moieties, which are relevant to natural and non-natural tropane alkaloids (Antonio Rumbo et al., 1996). This synthesis pathway could be relevant for developing new compounds with the target structure for various applications, including pharmacological ones.
Potential Pharmacological Applications
The synthesis and evaluation of related compounds have shown potential pharmacological applications. For example, Fondjo et al. (2021) synthesized pyrrolidine-2,5-dione derivatives and evaluated their antimicrobial properties, indicating moderate activity against selected bacterial and fungal species (Emmanuel Sopbué Fondjo et al., 2021). This suggests that derivatives of the compound could be explored for their antimicrobial properties.
Enantiospecific Synthesis
The enantiospecific synthesis of related ring systems has been reported, indicating the importance of stereochemistry in the activity of such compounds. Houghton et al. (1993) described the enantioselective synthesis of azabicyclo[2.2.1]heptane derivatives, which could be relevant for synthesizing enantioselective derivatives of "1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" with specific biological activities (P. Houghton et al., 1993).
properties
IUPAC Name |
1-[8-(2-methoxy-5-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-12-3-6-16(26-2)17(9-12)27(24,25)21-13-4-5-14(21)11-15(10-13)20-18(22)7-8-19(20)23/h3,6,9,13-15H,4-5,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNOVWNKACHQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione |
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